6-Ethylpicolinaldehyde
Overview
Description
6-Ethylpicolinaldehyde is an organic compound with the molecular formula C₈H₉NO It is a derivative of picolinaldehyde, where an ethyl group is attached to the sixth position of the pyridine ring
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 6-Ethylpicolinaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value (a measure of lipophilicity) of 1.39, indicating moderate lipophilicity . These properties suggest that this compound has good bioavailability.
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Aldehydes can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aldehydes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 6-Ethylpicolinaldehyde in animal models have not been studied . Such studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethylpicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-ethylpyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed
Oxidation: 6-Ethylpicolinic acid.
Reduction: 6-Ethylpicolinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Ethylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Derivatives of this compound have shown promise in the treatment of diseases such as diabetes, where complexes like [Zn(6epa)₂] have demonstrated the ability to lower blood glucose levels.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyridine-2,6-dicarbaldehyde
- 2-Formylnicotinic acid
- 3-Aminopicolinaldehyde
- 5-Aminopicolinaldehyde
- 5-(Difluoromethyl)picolinaldehyde
Uniqueness
6-Ethylpicolinaldehyde is unique due to the presence of the ethyl group at the sixth position of the pyridine ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in other picolinaldehyde derivatives.
Properties
IUPAC Name |
6-ethylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWDMEWZCFVRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441304 | |
Record name | 6-Ethylpicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153646-82-3 | |
Record name | 6-Ethyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153646-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethylpicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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